5-Chloro-6-hydroxy-2-phenylpyrimidin-4(3h)-one

Description

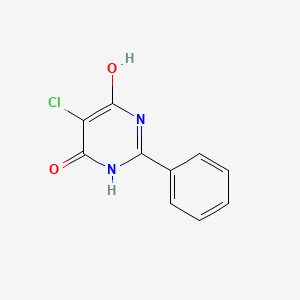

5-Chloro-6-hydroxy-2-phenylpyrimidin-4(3H)-one is a pyrimidinone derivative characterized by a chlorine atom at position 5, a hydroxyl group at position 6, and a phenyl ring at position 2. Pyrimidinones are heterocyclic compounds with a six-membered ring containing two nitrogen atoms, which are pivotal in medicinal chemistry due to their structural resemblance to nucleic acid bases.

Properties

CAS No. |

1207-85-8 |

|---|---|

Molecular Formula |

C10H7ClN2O2 |

Molecular Weight |

222.63 g/mol |

IUPAC Name |

5-chloro-4-hydroxy-2-phenyl-1H-pyrimidin-6-one |

InChI |

InChI=1S/C10H7ClN2O2/c11-7-9(14)12-8(13-10(7)15)6-4-2-1-3-5-6/h1-5H,(H2,12,13,14,15) |

InChI Key |

DPGFZLFJGRGNIK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=C(C(=O)N2)Cl)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-hydroxy-2-phenylpyrimidin-4(3h)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-phenyl-3,4-dihydroxy-5-chloropyrimidine with suitable reagents to form the desired pyrimidinone structure.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and purity. This may include the use of high-throughput synthesis techniques and advanced purification methods.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-hydroxy-2-phenylpyrimidin-4(3h)-one can undergo various chemical reactions, including:

Oxidation: Conversion to more oxidized forms.

Reduction: Reduction of the pyrimidinone ring.

Substitution: Halogen substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more hydroxylated derivatives, while substitution reactions may introduce different halogen atoms.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its interactions with biological macromolecules.

Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 5-Chloro-6-hydroxy-2-phenylpyrimidin-4(3h)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that regulate cellular processes, such as signal transduction or gene expression.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Physicochemical Properties

Pyrimidinone derivatives exhibit varied properties depending on substituents. Below is a comparison of key analogs:

Table 1: Substituent Variations and Physical Properties

Key Observations :

- Chlorine vs. Methyl groups (e.g., in ) may improve lipophilicity, while trifluoromethyl () introduces strong electron-withdrawing effects, altering electronic distribution and metabolic stability.

- Hydroxyl Group : The 6-OH group (as in the target compound) promotes hydrogen bonding, likely enhancing aqueous solubility compared to methyl or trifluoromethyl analogs .

- Thieno-Fused Systems: Thieno[2,3-d]pyrimidinones (e.g., ) exhibit distinct electronic properties due to sulfur incorporation, broadening absorption in UV/Vis spectra (e.g., λabs ~270–428 nm in dihydropyrimidinones ).

Biological Activity

5-Chloro-6-hydroxy-2-phenylpyrimidin-4(3H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antiviral properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the pyrimidine family, characterized by a pyrimidine ring substituted at various positions. The presence of a chloro group at position 5 and a hydroxy group at position 6 contributes to its biological activity. Its structure can be represented as follows:

Antiviral Activity

Research has indicated that this compound exhibits promising antiviral activity, particularly against HIV. A study conducted by researchers involved screening various derivatives of pyrimidine compounds for their ability to inhibit viral cytopathic effects (CPE) in HIV-infected cells.

Table 1: Antiviral Activity Summary

| Compound | IC50 (nM) | % Cytoprotection at 10 μM | Cell Viability (%) |

|---|---|---|---|

| This compound | 21–230 | 92–100 | 87–100 |

| Reference Compound A | 15 | 85 | 90 |

| Reference Compound B | 50 | 70 | 80 |

The results showed that compounds with a benzyl group on the C5 carboxamide exhibited maximal cytoprotection without considerable cytotoxicity, indicating a strong antiviral potential. Notably, the compound's structure significantly influenced its effectiveness, as modifications led to varied activity levels.

Structure-Activity Relationship (SAR)

The SAR studies revealed critical insights into how structural changes affect biological activity. Methylation at specific positions resulted in a complete loss of antiviral activity, underscoring the importance of certain functional groups.

Key Findings from SAR Studies:

- Benzyl vs. Phenyl Groups : Replacing the benzyl group with a phenyl ring drastically reduced both antiviral activity and biochemical inhibition.

- Methylation Effects : Methylation at N1 or C5 positions abolished the antiviral effects while affecting cell viability negatively.

- Importance of Hydroxy Group : The hydroxy group at position 6 was crucial for maintaining biological activity, as its removal led to decreased potency.

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

- Antiviral Efficacy : In vitro studies demonstrated that the compound effectively inhibits HIV replication in CEM-SS cells, with IC50 values ranging from 21 to 230 nM depending on structural variations.

- Cytotoxicity Assessment : The evaluation of cell viability alongside antiviral assays confirmed that many derivatives maintain high cell viability (87–100%) while providing significant cytoprotection.

- Mechanism of Action : The mechanism by which these compounds exert their effects appears to involve inhibition of viral integrase and reverse transcriptase activities, critical enzymes in the HIV lifecycle.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.